

# 4-Chlorophenethylamine: A Technical Guide to Unlocking Novel Research Applications

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-Chlorophenethylamine

Cat. No.: B057563

[Get Quote](#)

## Abstract

**4-Chlorophenethylamine** (4-CPEA) is a halogenated phenethylamine derivative that, while primarily utilized as a synthetic intermediate, possesses a chemical structure suggestive of significant neuromodulatory potential. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 4-CPEA, moving beyond its established role as a precursor to explore its prospective applications in neuroscience and pharmacology. By examining the structure-activity relationships of closely related analogs, we delineate a predictive pharmacological profile for 4-CPEA, highlighting its probable interactions with monoamine transporters and receptors. This document synthesizes the available chemical and toxicological data, outlines detailed protocols for synthesis and analysis, and proposes novel avenues for research into its utility as a pharmacological tool and a scaffold for the development of new therapeutic agents.

## Introduction: Beyond the Intermediate

**4-Chlorophenethylamine** ( $C_8H_{10}ClN$ ), a compound belonging to the broader class of aromatic amines, is structurally characterized by a phenethylamine backbone with a chlorine atom at the para-position of the phenyl ring<sup>[1]</sup>. It typically presents as a white to off-white solid or a clear, colorless to yellow liquid and is synthesized industrially via processes such as the reductive amination of 4-chlorobenzaldehyde<sup>[1]</sup>. While its primary commercial application lies in its role as a precursor for pharmaceuticals, agrochemicals, and other specialty chemicals, its structural similarity to known psychoactive compounds and neurotransmitters warrants a deeper investigation into its intrinsic biological activities<sup>[1][2]</sup>.

The phenethylamine scaffold is the foundation for a vast array of endogenous neurochemicals, including dopamine and norepinephrine, as well as a wide range of psychoactive substances<sup>[3]</sup>. The introduction of a halogen, specifically chlorine, at the para-position of the phenyl ring is a critical modification known to significantly alter pharmacological activity. Studies on analogous compounds, such as para-chloroamphetamine (PCA), have demonstrated that this substitution can dramatically increase affinity and activity at the serotonin transporter (SERT), often shifting the compound's profile from predominantly dopaminergic to serotonergic<sup>[4][5][6]</sup>. This guide will explore the hypothesis that 4-CPEA, following these established structure-activity relationships, is a potent modulator of serotonergic and dopaminergic systems, and will detail the experimental frameworks necessary to validate this and explore its therapeutic potential.

## Physicochemical Properties and Synthesis

A thorough understanding of 4-CPEA's chemical characteristics is fundamental for its application in a research setting.

| Property                              | Value                                          | Reference(s) |
|---------------------------------------|------------------------------------------------|--------------|
| Molecular Formula                     | C <sub>8</sub> H <sub>10</sub> ClN             | [1][7]       |
| Molecular Weight                      | 155.62 g/mol                                   | [7]          |
| Appearance                            | Clear colorless to yellow liquid or dark solid | [1][8]       |
| Boiling Point                         | 60-65 °C at 0.1 mm Hg                          | [8][9]       |
| Density                               | 1.112 g/mL at 25 °C                            | [8][9]       |
| Refractive Index (n <sub>20/D</sub> ) | 1.548                                          | [8][9]       |
| pKa                                   | 9.72 ± 0.10 (Predicted)                        | [1][9]       |
| Storage                               | Store in a cool, dry place.                    | [1][8]       |

## Synthesis via Reductive Amination

The most common laboratory and industrial synthesis of 4-CPEA is through the reductive amination of 4-chlorobenzaldehyde. This method is efficient and can be adapted for various scales.



Figure 1: Reductive Amination Workflow for 4-CPEA Synthesis.

[Click to download full resolution via product page](#)

Caption: Figure 1: Reductive Amination Workflow for 4-CPEA Synthesis.

### Protocol 1: Laboratory Scale Synthesis of 4-Chlorophenethylamine

Materials:

- 4-Chlorobenzaldehyde
- Ammonium acetate or ammonia in methanol
- Sodium cyanoborohydride ( $\text{NaBH}_3\text{CN}$ ) or Hydrogen gas with a catalyst (e.g., Pd/C)
- Methanol
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Diethyl ether or Dichloromethane (for extraction)
- Anhydrous magnesium sulfate or sodium sulfate

**Procedure:**

- In a round-bottom flask, dissolve 4-chlorobenzaldehyde (1 equivalent) in methanol.
- Add a solution of ammonia in methanol (excess, e.g., 7 equivalents) or ammonium acetate (excess, e.g., 3-5 equivalents).
- Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine.
- Cool the reaction mixture in an ice bath.
- Slowly add sodium cyanoborohydride (approx. 1.5 equivalents) in portions. Caution:  $\text{NaBH}_3\text{CN}$  is toxic and should be handled in a fume hood.
- Allow the reaction to stir at room temperature overnight.
- Quench the reaction by the slow addition of 2M HCl until the solution is acidic (pH ~2). Stir for 1 hour.
- Basify the solution with aqueous NaOH until pH >12.
- Extract the aqueous layer three times with diethyl ether or dichloromethane.
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- The product can be further purified by vacuum distillation.

## Predictive Pharmacology and Mechanism of Action

Direct pharmacological data for 4-CPEA is not extensively published. However, by examining its close structural analogs, a robust predictive profile can be constructed.

## Monoamine Transporter Interactions

The primary mechanism of action for many phenethylamines involves interaction with the monoamine transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET).

- Serotonergic Activity: The presence of a halogen at the para-position of the phenethylamine ring is a strong indicator of significant activity at SERT. Studies on para-chloroamphetamine (PCA) show it to be a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA)[5]. Similarly, 4-chlorophenylisobutylamine (4-CAB) is an inhibitor of serotonin reuptake with an  $IC_{50}$  of 330 nM[1]. It is therefore highly probable that 4-CPEA will exhibit significant affinity for SERT and may act as either a reuptake inhibitor or a releasing agent. The para-chloro substitution generally augments potency at SERT[4][6].
- Dopaminergic Activity: While the para-chloro substitution tends to shift activity towards SERT, an interaction with DAT is still expected. 4-CAB, for instance, inhibits dopamine reuptake with an  $IC_{50}$  of 2,343 nM[1]. A study on 2-(4-chloro-3-hydroxyphenyl)ethylamine, a close analog, demonstrated that it acts as a dopamine receptor ligand[10]. Therefore, 4-CPEA is predicted to have a moderate affinity for DAT, likely lower than for SERT.



[Click to download full resolution via product page](#)

Caption: Figure 2: Predicted interaction of 4-CPEA with monoamine transporters.

## Receptor Binding Profile

Beyond transporters, phenethylamines can directly interact with various G-protein coupled receptors.

- Dopamine Receptors: As mentioned, derivatives of 4-CPEA have been synthesized as dopamine D1 and D2 receptor ligands, with some exhibiting agonist activity[10]. It is plausible that 4-CPEA itself may possess some affinity for these receptors.
- Trace Amine-Associated Receptor 1 (TAAR1): TAAR1 is a receptor that is activated by endogenous trace amines, including phenethylamine, as well as amphetamine-like psychostimulants[11][12]. Given its structure, 4-CPEA is a strong candidate for being a TAAR1 agonist, which could modulate dopaminergic and serotonergic activity[1][13][14].

## Potential Research Applications

Based on its predicted pharmacological profile, 4-CPEA presents several exciting avenues for research.

### As a Pharmacological Tool to Probe the Serotonin System

Given its likely potent effects on SERT, 4-CPEA could be a valuable research tool.

- Serotonin Releaser vs. Reuptake Inhibitor: A key area of investigation would be to determine whether 4-CPEA acts as a serotonin releasing agent, similar to PCA, or as a selective serotonin reuptake inhibitor (SSRI). This has significant implications for its neurochemical and behavioral effects.
- Neurotoxicity Studies: High-dose administration of PCA is known to be neurotoxic to serotonin neurons<sup>[5][15]</sup>. Investigating whether 4-CPEA shares this property would be crucial for understanding the structure-toxicity relationships of halogenated phenethylamines and for defining its safety profile as a research tool.

### Scaffold for Novel Drug Development

The 4-CPEA structure can serve as a starting point for the synthesis of novel compounds with therapeutic potential.

- Cholinesterase Inhibitors for Alzheimer's Disease: There is evidence that 2-(4-chlorophenyl)ethylamine has been used as a reactant in the preparation of isoalloxazine derivatives that act as cholinesterase inhibitors<sup>[7]</sup>. This suggests that 4-CPEA could be a key building block for developing multi-target ligands for Alzheimer's disease, potentially combining cholinesterase inhibition with modulation of monoaminergic systems.
- Dopamine Receptor Ligands: The synthesis of 4-CPEA derivatives as D2 dopamine receptor agonists highlights its potential as a scaffold for developing treatments for conditions involving dopaminergic dysregulation, such as Parkinson's disease or hyperprolactinemia<sup>[10]</sup>.

### Proposed Experimental Workflows

To validate the predicted pharmacology and explore the research applications of 4-CPEA, the following experimental workflows are proposed.

#### In Vitro Characterization

Protocol 2: Monoamine Transporter Affinity and Function

Objective: To determine the affinity ( $K_i$ ) and functional activity ( $IC_{50}$  for uptake inhibition or  $EC_{50}$  for release) of 4-CPEA at SERT, DAT, and NET.

Methodology:

- Radioligand Binding Assays:
  - Prepare synaptosomes from rat brain tissue or use cell lines stably expressing human SERT, DAT, and NET.
  - Incubate the membranes with a specific radioligand (e.g.,  $[^3H]$ citalopram for SERT,  $[^3H]$ WIN 35,428 for DAT,  $[^3H]$ nisoxetine for NET) in the presence of increasing concentrations of 4-CPEA.

- Measure the displacement of the radioligand to determine the binding affinity ( $K_i$ ) of 4-CPEA for each transporter.
- Synaptosomal Uptake Assays:
  - Incubate synaptosomes with a radiolabeled monoamine ( $[^3H]5\text{-HT}$ ,  $[^3H]\text{DA}$ , or  $[^3H]\text{NE}$ ) in the presence of increasing concentrations of 4-CPEA.
  - Measure the inhibition of monoamine uptake to determine the  $IC_{50}$  value.
- Monoamine Release Assays:
  - Preload synaptosomes with a radiolabeled monoamine.
  - Expose the preloaded synaptosomes to increasing concentrations of 4-CPEA.
  - Measure the amount of radiolabeled monoamine released into the supernatant to determine the  $EC_{50}$  for release.



Figure 3: In Vitro Workflow for Monoamine Transporter Characterization.

[Click to download full resolution via product page](#)

Caption: Figure 3: In Vitro Workflow for Monoamine Transporter Characterization.

## In Vivo Behavioral and Neurochemical Analysis

### Protocol 3: Assessment of Locomotor Activity and In Vivo Neurochemistry

Objective: To evaluate the effects of 4-CPEA on spontaneous locomotor activity and extracellular monoamine levels in the brain.

#### Methodology:

- Locomotor Activity:
  - Acclimate rodents (mice or rats) to open-field activity chambers.
  - Administer various doses of 4-CPEA (or vehicle) via intraperitoneal (i.p.) injection.

- Record locomotor activity (e.g., distance traveled, rearing) for a set period (e.g., 2 hours) using automated tracking systems.
- In Vivo Microdialysis:
  - Surgically implant a microdialysis guide cannula into a brain region of interest (e.g., nucleus accumbens or prefrontal cortex) of anesthetized rodents.
  - After recovery, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid.
  - Collect baseline dialysate samples.
  - Administer 4-CPEA (systemically or via reverse dialysis) and continue to collect dialysate samples.
  - Analyze the dialysate for levels of dopamine, serotonin, and their metabolites using HPLC with electrochemical detection.

## Analytical Methodologies

Accurate quantification of 4-CPEA is essential for pharmacokinetic and metabolism studies.

Protocol 4: Quantification of 4-CPEA in Biological Matrices by LC-MS/MS

Objective: To develop a sensitive and specific method for the quantification of 4-CPEA in plasma or brain tissue.

Methodology:

- Sample Preparation:
  - For plasma samples, perform a protein precipitation with acetonitrile.
  - For brain tissue, homogenize the tissue in an appropriate buffer followed by protein precipitation or solid-phase extraction.
  - Spike samples with a suitable internal standard (e.g., a deuterated analog of 4-CPEA).
- LC-MS/MS Analysis:
  - Use a reverse-phase C18 column for chromatographic separation.
  - Employ a mobile phase gradient of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.
  - Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for detection and quantification. Select specific precursor-product ion transitions for 4-CPEA and the internal standard to ensure selectivity.

## Safety and Toxicology

**4-Chlorophenethylamine** is classified as an irritant and may cause skin, eye, and respiratory irritation[7]. Inhalation or skin contact can lead to systemic toxicity, including headaches, dizziness, and nausea[1]. As with other para-chloro-substituted amphetamine-like compounds, there is a potential for neurotoxicity, particularly to serotonergic neurons, at higher doses[5][15].

Therefore, appropriate personal protective equipment should be used when handling this compound, and in vivo studies should be carefully designed to assess potential neurotoxic effects.

## Legal Status

As of early 2026, **4-Chlorophenethylamine** is not explicitly listed as a controlled substance in the United States Controlled Substances Act or in the schedules of the United Nations Convention on Psychotropic Substances[3][10]. However, its structural similarity to controlled phenethylamines means it could be considered a controlled substance analog under the Federal Analogue Act in the United States if intended for human consumption[1][16]. In Europe, the legal status of new psychoactive substances can vary between countries, and many phenethylamine derivatives are controlled under generic legislation[3][10]. Researchers should consult with their local and national regulatory bodies to ensure compliance.

## Conclusion

**4-Chlorophenethylamine** stands at the intersection of chemical synthesis and neuropharmacology. While its current utility is primarily as a building block, its predicted pharmacological profile, centered on potent interactions with the serotonin and dopamine systems, suggests a wealth of untapped research potential. This guide provides a foundational framework for researchers to begin exploring these possibilities. Through rigorous in vitro and in vivo characterization, 4-CPEA may be validated as a valuable pharmacological tool for dissecting monoaminergic circuits. Furthermore, its chemical scaffold holds promise for the rational design of novel therapeutics targeting a range of neurological and psychiatric disorders. The protocols and predictive insights offered herein are intended to catalyze this exploration, paving the way for new discoveries in the field of neuropharmacology.

## References

- Guidechem. **4-Chlorophenethylamine** 156-41-2 wiki. [URL: <https://www.guidechem.com/wiki/156-41-2.html>]
- Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands. PubMed. [URL: <https://pubmed.ncbi.nlm.nih.gov/8484666/>]
- ChemicalBook. **4-Chlorophenethylamine** CAS#: 156-41-2. [URL: [https://www.chemicalbook.com/ChemicalProductProperty\\_EN\\_CB0100438.htm](https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0100438.htm)]
- 2-Phenethylamines in Medicinal Chemistry: A Review. PubMed Central. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9865738/>]
- Hebei InnoNew Material Technology Co., Ltd. **4-Chlorophenethylamine** CAS: 156-41-2. [URL: <https://www.innochem-pharma.com/4-chlorophenethylamine-cas-156-41-2-product/>]
- PubChem. 2-(4-Chlorophenyl)ethylamine. [URL: <https://pubchem.ncbi.nlm.nih.gov/compound/67430>]
- Neurotransmitter and psychostimulant recognition by the dopamine transporter. PubMed Central. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4422409/>]
- Chemical Bull Pvt. Ltd. **4-chlorophenethylamine** | 156-41-2. [URL: <https://www.chemicalbull.com/4-chlorophenethylamine-cas-no-156-41-2>]
- Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Sciencemadness.org. [URL: <https://www.scinemadness.org/archive/rhodium/pdf/reductive>]
- Wikipedia. 4-Chlorophenylisobutylamine. [URL: <https://en.wikipedia.org/wiki/4-Chlorophenylisobutylamine>]
- Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. PubMed Central. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10756781/>]
- Wikipedia. para-Chloroamphetamine. [URL: <https://en.wikipedia.org/wiki/Para-Chloroamphetamine>]
- New phenethylamines in Europe. PubMed. [URL: <https://pubmed.ncbi.nlm.nih.gov/24203770/>]
- Synthesis and characterisation of an acetylcholinesterase inhibitor. ResearchGate. [URL: [https://www.researchgate.net/publication/338148704\\_Synthesis\\_and\\_characterisation\\_of\\_an\\_acetylcholinesterase\\_inhibitor](https://www.researchgate.net/publication/338148704_Synthesis_and_characterisation_of_an_acetylcholinesterase_inhibitor)]

- The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity. PubMed Central. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3001583/>]
- Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications. PubMed Central. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4828965/>]
- Synthesis and Biological Evaluation of New Cholinesterase Inhibitors for Alzheimer's Disease. MDPI. [URL: <https://www.mdpi.com/1420-3049/23/8/2048>]
- In vivo microdialysis: advances in neuropsychopharmacology and drug discovery. PubMed Central. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3836133/>]
- Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. SciSpace. [URL: <https://typeset.io/papers/gas-chromatography-mass-spectrometry-gc-ms-for-29q090v6p7>]
- Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders. MDPI. [URL: <https://www.mdpi.com/1422-0067/25/11/5986>]
- Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Taylor & Francis eBooks. [URL: <https://www.taylorfrancis.com/chapters/edit/10.1201/b16990-25/reductive-amination-methodology-synthesis-primary-amines-unprotected-synthons-gijsbert-van-der-marel-jeroen-codee>]
- Amphetamine Derivatives as Monoamine Oxidase Inhibitors. PubMed Central. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6987449/>]
- Trace amine-associated receptor 1 modulates dopaminergic activity. PubMed. [URL: <https://pubmed.ncbi.nlm.nih.gov/18495874/>]
- Validated LC-MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. PubMed Central. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4362624/>]
- In vivo intracerebral microdialysis studies in rats of MPP+ analogues and related charged species. PubMed. [URL: <https://pubmed.ncbi.nlm.nih.gov/2012028/>]
- Characterization of beta-phenylethylamine-induced monoamine release in rat nucleus accumbens: a microdialysis study. PubMed. [URL: <https://pubmed.ncbi.nlm.nih.gov/9641320/>]
- Synthesis and Biological Evaluation of New Cholinesterase Inhibitors for Alzheimer's Disease. PubMed. [URL: <https://pubmed.ncbi.nlm.nih.gov/30111749/>]
- Synthesis of Novel Chalcones as Acetylcholinesterase Inhibitors. MDPI. [URL: <https://www.mdpi.com/1420-3049/21/10/1360>]
- Selective monoamine oxidase inhibitors. 4. 4-Aminophenethylamine derivatives with neuron-selective action. PubMed. [URL: <https://pubmed.ncbi.nlm.nih.gov/6548549/>]
- The Pharmacology of Sigma-1 Receptors. PubMed Central. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3188737/>]
- Synthesis and Pharmacological Characterization of a Novel Sigma Receptor Ligand with Improved Metabolic Stability and Antagonistic Effects Against Methamphetamine. PubMed Central. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3651681/>]
- Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. PubMed Central. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5792468/>]
- Sigma-1 receptor ligands inhibit catecholamine secretion from adrenal chromaffin cells due to block of nicotinic acetylcholine receptors. PubMed. [URL: <https://pubmed.ncbi.nlm.nih.gov/28815595/>]
- Long-lasting behavioral sensitization to psychostimulants following p-chloroamphetamine-induced neurotoxicity in mice. PubMed. [URL: <https://pubmed.ncbi.nlm.nih.gov/8904732/>]
- Studies on the mechanism of p-chloroamphetamine neurotoxicity. PubMed. [URL: <https://pubmed.ncbi.nlm.nih.gov/8937435/>]
- In vivo study of percutaneous absorption of 4-chloroaniline using microdialysis in the rat. PubMed. [URL: <https://pubmed.ncbi.nlm.nih.gov/11141757/>]

- An in vivo dialysis and behavioural study of the release of 5-HT by p-chloroamphetamine in reserpine-treated rats. PubMed Central. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1917540/>]
- Effects of monoamine oxidase inhibition by clorgyline, deprenil or tranylcypromine on 5-hydroxytryptamine concentrations in rat brain and hyperactivity following subsequent tryptophan administration. PubMed. [URL: <https://pubmed.ncbi.nlm.nih.gov/128363/>]
- Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers. [URL: <https://www.frontiersin.org/articles/10.3389/fphar.2019.01423/full>]
- P-Chloramphetamine: Selective neurotoxic action in brain. PubMed. [URL: <https://pubmed.ncbi.nlm.nih.gov/1101962/>]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.

## Sources

- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo study of percutaneous absorption of 4-chloroaniline using microdialysis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective monoamine oxidase inhibitors. 4. 4-Aminophenethylamine derivatives with neuron-selective action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 10. New phenethylamines in Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Trace amine-associated receptor 1 modulates dopaminergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. P-Chloramphetamine: Selective neurotoxic action in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Pharmacological Characterization of a Novel Sigma Receptor Ligand with Improved Metabolic Stability and Antagonistic Effects Against Methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Chlorophenethylamine: A Technical Guide to Unlocking Novel Research Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b057563#potential-research-applications-of-4-chlorophenethylamine>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)